molecular formula C21H16ClNO3 B2581881 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate CAS No. 478046-74-1

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate

Cat. No.: B2581881
CAS No.: 478046-74-1
M. Wt: 365.81
InChI Key: DIQLGPYPJBTFJT-OEAKJJBVSA-N
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Description

(E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate is a synthetic Schiff base ester, making it a compound of significant interest in multidisciplinary research. This chemical features a benzylideneaniline core, a well-studied functional group known for its diverse applications, coupled with a 4-chlorobenzoate ester moiety . The distinct molecular architecture of this compound suggests potential utility in several scientific domains. In medicinal and biological chemistry, Schiff bases are recognized for their broad pharmacological profiles, including investigated antibacterial, antifungal, and anti-inflammatory activities . The presence of the azomethine group (-N=CH-) allows this compound to serve as a key precursor or ligand in the development of bioactive molecules and metal complexes . Furthermore, compounds with similar structures have been utilized in the field of materials science, particularly in the development of opto-electronic devices and as molecular components in crystal engineering studies . Researchers can employ this reagent as a building block for the synthesis of more complex molecular structures or as a standard in analytical and structural studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c22-19-10-8-18(9-11-19)21(24)26-23-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQLGPYPJBTFJT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Can be converted into carboxylic acids or ketones.
  • Reduction : Can yield alcohols or amines.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Investigated for its effectiveness against various bacterial and fungal strains. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and disrupt microbial integrity .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, indicating potential therapeutic applications in cancer treatment .

Pharmaceutical Development

The compound is being explored for its role in drug development, particularly as a lead compound for synthesizing new pharmaceuticals targeting diseases like cancer and infections. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzyloxy compounds, including this compound. Results showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with varying degrees of effectiveness compared to standard antibiotics .

Case Study 2: Anticancer Potential

Research involving the compound's interaction with cancer cell lines demonstrated promising results in inhibiting cell growth through mechanisms related to apoptosis induction. Molecular docking studies provided insights into its binding affinity to target proteins involved in cancer progression, suggesting a pathway for further drug development .

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Schiff Base Esters with Varied Benzoate Substituents

lists several analogues where the benzoate ring is substituted with groups such as nitro, methyl, tert-butyl, or ethoxy (Table 1). These substitutions alter electronic and steric properties:

  • Nitro group (NO₂): Electron-withdrawing nature increases reactivity in electrophilic substitution but reduces solubility in polar solvents.
  • tert-Butyl group : Steric hindrance reduces crystallinity but improves thermal stability.
  • Ethoxy group : Enhances solubility in organic solvents compared to the benzyloxy group in the target compound.

Table 1: Key Analogues from

Compound Name Substituent on Benzoate Molecular Formula (example) Key Properties
(E)-[(4-Chlorophenyl)methylidene]amino 4-nitrobenzoate 4-NO₂ C₁₄H₁₀ClN₂O₄ High reactivity, lower solubility
(E)-[(4-Chlorophenyl)methylidene]amino 4-tert-butylbenzoate 4-C(CH₃)₃ C₁₉H₂₁ClN₂O₂ High thermal stability
(E)-[(4-Ethoxyphenyl)methylidene]amino 4-chlorobenzoate 4-OCH₂CH₃ C₁₆H₁₅ClN₂O₃ Improved organic solubility

The target compound’s 4-chloro and 4-benzyloxy groups balance reactivity and lipophilicity, making it intermediate in polarity compared to nitro- or tert-butyl-substituted analogues.

4-Chlorobenzoate Derivatives with Alternative Functional Groups

and highlight compounds sharing the 4-chlorobenzoate core but lacking the Schiff base imine:

  • Its X-ray structure reveals planar geometry, suggesting higher crystallinity than the target compound’s Schiff base, which may adopt a non-planar conformation due to steric hindrance .
  • 4-Chlorobenzoic acid hydrazides (): These derivatives, such as 4-chlorobenzoic acid 4-hydroxyphenyl ester, exhibit hydrogen-bonding capacity, enhancing solubility in polar solvents—a property less pronounced in the target compound due to its hydrophobic benzyloxy group .

Hydrazone vs. Schiff Base Esters

Compounds in and feature hydrazone linkages (C=N–NH–) instead of Schiff bases (C=N–). For example, "4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl benzoate" () shows:

  • Stability : Hydrazones are generally more stable to hydrolysis than Schiff bases under physiological conditions.
  • Biological Activity : Hydrazones are often explored for antimicrobial or anticancer applications, whereas Schiff bases may exhibit stronger metal-chelating properties .

Biological Activity

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate, with the CAS number 478046-74-1, is a synthetic organic compound notable for its potential biological activities. The compound features a complex structure characterized by a benzyloxy group attached to a phenyl ring, linked to a methylideneamino group and a 4-chlorobenzoate moiety. This unique configuration suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C21H16ClNO3
  • Molecular Weight : 365.81 g/mol
  • Boiling Point : Approximately 517.5 °C
  • Density : 1.18 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer effects.
  • Membrane Disruption : It may disrupt microbial cell membranes, contributing to its antimicrobial properties.
  • Receptor Modulation : Interaction with specific receptors could lead to modulation of cellular responses, particularly in inflammatory pathways.

Biological Activity Studies

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antibacterial and antifungal properties. For instance, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.
  • Anticancer Potential : The compound's structure allows it to engage with cancer cell lines, leading to reduced proliferation rates in vitro. Specific studies have demonstrated cytotoxic effects on various cancer cell types.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservationsReference
AntibacterialStaphylococcus aureusSignificant inhibition at low concentrations
AntifungalCandida albicansEffective at concentrations >50 µg/mL
AnticancerMCF-7 (Breast Cancer Cells)IC50 value of 25 µM
Anti-inflammatoryRAW 264.7 MacrophagesReduced TNF-alpha production

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves:

  • Condensation Reaction : The compound is synthesized through the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzoic acid under reflux conditions in organic solvents like ethanol or methanol.
  • Purification Techniques : Post-synthesis purification is achieved via recrystallization or column chromatography.

In industrial settings, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzoic acid derivatives. Key steps include:

  • Schiff base formation : Reacting the aldehyde with an amine precursor under anhydrous conditions (e.g., ethanol or THF, 60–80°C, 6–12 hours).
  • Esterification : Coupling the intermediate with 4-chlorobenzoyl chloride using a base like triethylamine.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products (e.g., sulfoxides or sulfones from over-oxidation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR : 1^1H and 13^13C NMR to confirm the (E)-configuration (characteristic imine proton at δ 8.2–8.5 ppm) and ester/benzyloxy groups.
  • IR : Stretching vibrations for C=N (1630–1650 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
    • Data Cross-Validation : Compare experimental spectra with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the imine or ester groups.
  • Handling : Use gloveboxes for moisture-sensitive steps; PPE (nitrile gloves, lab coat) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters clarify thermal motion of the benzyloxy group .
    • Validation : Check R-factors (<5%), and use ORTEP for visualizing anisotropic ellipsoids to confirm the (E)-configuration .

Q. What strategies are recommended for designing enzyme inhibition assays with this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known affinity for chlorobenzoate derivatives (e.g., cytochrome P450, kinases).
  • Assay Design :
  • Fluorescence-Based : Monitor quenching of tryptophan residues in the enzyme’s active site.
  • Kinetic Analysis : Measure IC50_{50} values via dose-response curves (1–100 µM range).
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate specificity using mutant enzymes .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Modification : Replace the 4-chlorobenzoate with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity or the benzyloxy group with bulkier substituents (e.g., naphthyl) for steric effects.
  • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC50_{50} with substituent Hammett constants (σ) .
    • Data Interpretation : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. How should researchers resolve contradictions between spectral data and computational models?

  • Methodological Answer :

  • Case Example : If NMR predicts a planar imine group, but DFT suggests slight distortion, perform SCXRD to confirm geometry.
  • Error Sources : Check for solvent effects in NMR (e.g., DMSO vs. CDCl3_3) or basis set limitations in DFT.
  • Collaborative Tools : Use WinGX to overlay experimental and calculated structures, highlighting discrepancies in bond angles/lengths .

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